Tetraethylpyrophosphate

C8H20O7P2

(C2H5O)2-PO-O-PO-(OC2H5)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H20O7P2

(C2H5O)2-PO-O-PO-(OC2H5)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with glycerol, ethylene glycol, toluene, propylene glycol, acetone, methanol, benzene, carbon tetrachloride, xylene, ethanol, chloroform

Miscible in water

Solubility in water: good

Miscible

Synonyms

Canonical SMILES

Insecticide Research

- Early Development: In the mid-1940s, TEPP was investigated as a potential replacement for nicotine-based insecticides Nature article. Research showed promise for TEPP's insecticidal activity.

Toxicology Research

Mode of Toxicity

TEPP is a known organophosphate (OP) compound. OPs inhibit the enzyme acetylcholinesterase (AChE), which disrupts the nervous system PubChem TEPP page: . This can lead to serious health problems and death.

Effects on Hemoglobin

A recent study investigated the interaction between TEPP and human hemoglobin. The research suggests TEPP may affect the structure and function of hemoglobin, potentially impacting oxygen transport in the body Spectroscopic investigation on molecular aspects and structural and functional effects of tetraethyl pyrophosphate organophosphorus insecticide interaction with adult human hemoglobin - PubMed: .

Tetraethylpyrophosphate (TEPP), abbreviated as [(C₂H₅O)₂P]₂O, is a synthetic organophosphate compound belonging to the class of diphosphates []. It is the tetraethyl ester of pyrophosphoric acid. Originally developed as an insecticide, TEPP has been largely phased out due to its high toxicity []. However, it still holds some significance in scientific research, particularly in studies related to cholinesterase inhibition [].

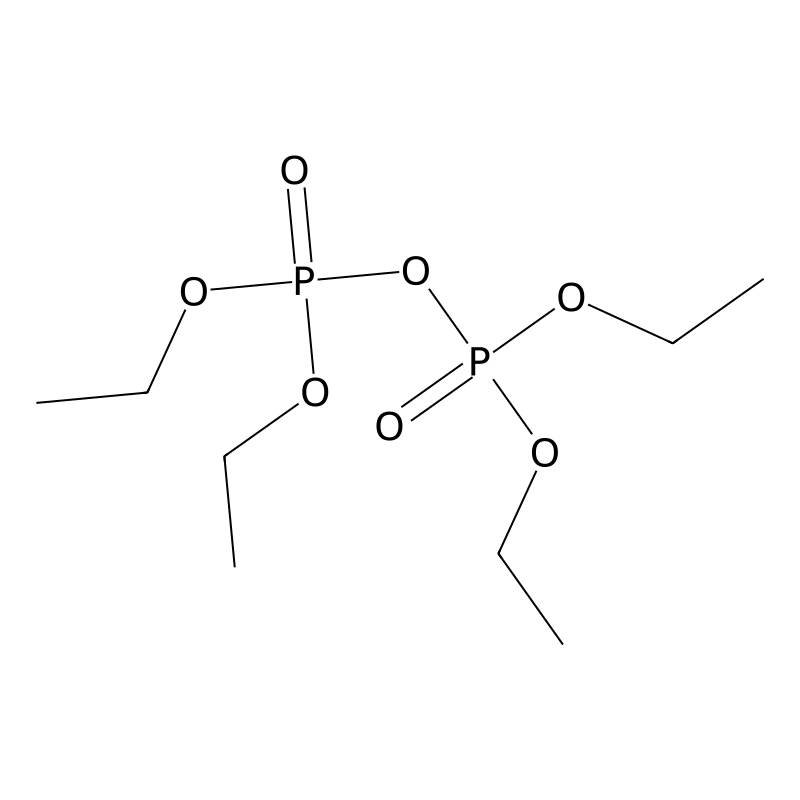

Molecular Structure Analysis

The TEPP molecule consists of two central phosphorus atoms linked by a P-O-P bond. Each phosphorus atom is bonded to four ethyl groups (C₂H₅) and a terminal oxygen atom (O). The overall structure can be described as a cage-like arrangement with a central P-O-P core surrounded by the eight ethyl groups []. This structure plays a crucial role in its interaction with cholinesterase, an enzyme critical for nerve function [].

Chemical Reactions Analysis

Synthesis

TEPP can be synthesized through the reaction of diethyl phosphoric acid with phosphoryl chloride [].

(C₂H₅O)₂PO(OH) + POCl₃ → [(C₂H₅O)₂PO]₂O + 3HCl

Decomposition

TEPP is known to hydrolyze readily in water, breaking down into non-toxic phosphoric acid esters [, ].

TEPP + H₂O → (C₂H₅O)₂HPO₄ + (C₂H₅O)H₂PO₄

TEPP acts as a potent inhibitor of cholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system []. By binding to the active site of cholinesterase, TEPP prevents the enzyme from hydrolyzing acetylcholine, leading to its accumulation at nerve synapses. This excess acetylcholine disrupts normal nerve signaling, resulting in the characteristic symptoms of organophosphate poisoning.

- Hydrolysis: In aqueous environments, tetraethyl pyrophosphate hydrolyzes to form diethyl phosphate and other phosphoric acid esters. The rate of hydrolysis can be influenced by temperature and pH levels, with a first-order reaction rate constant of approximately at 25°C .

- Decomposition: When heated above 170°C, tetraethyl pyrophosphate decomposes, releasing flammable gases such as ethylene and toxic phosphorus oxides .

- Reactivity with Reducing Agents: In the presence of strong reducing agents, tetraethyl pyrophosphate can form highly toxic phosphine gas .

Tetraethyl pyrophosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, tetraethyl pyrophosphate leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of muscles and potentially fatal respiratory failure. The compound's acute toxicity is evident from its low lethal dose values (LD50), which are approximately 1.12 mg/kg when ingested and 2.4 mg/kg through dermal exposure in rat studies .

Several methods exist for synthesizing tetraethyl pyrophosphate:

- Schrader's Method: Triethyl phosphate reacts with phosphorus oxychloride:

- Woodstock's Method: Similar to Schrader’s but uses phosphorus pentoxide instead.

- Controlled Hydrolysis: This involves the hydrolysis of diethyl phosphorochloridate to yield tetraethyl pyrophosphate .

- Williamson Ether Synthesis: Utilizing ethyl iodide and silver salts to form esters in combination with pyrophosphate .

Tetraethyl pyrophosphate is primarily employed as an insecticide due to its effectiveness against a wide range of pests. It has been extensively used in agriculture for controlling aphids, mites, and other harmful insects. Additionally, it has been explored for therapeutic applications in treating myasthenia gravis by increasing muscle strength through its acetylcholinesterase inhibitory action .

Research indicates that tetraethyl pyrophosphate interacts significantly with biological systems due to its role as an acetylcholinesterase inhibitor. Studies have shown that exposure can lead to severe neurotoxic effects in mammals, including humans. The compound’s mechanism of action was first elucidated during World War II when it was investigated for potential use in chemical warfare .

Several compounds share structural or functional similarities with tetraethyl pyrophosphate:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethyl phosphate | Less toxic than tetraethyl pyrophosphate; used as a solvent and reagent. | |

| Trimethyl phosphate | Used as a flame retardant; less toxic than tetraethyl pyrophosphate. | |

| Phosphoric acid | Non-toxic; used widely in fertilizers and food additives. | |

| Parathion | C_10H_{14}N_O_5PS | Another organophosphate pesticide; similar toxicity profile but more persistent in the environment. |

| Malathion | C_{10}H_{19}O_6PS | Used as an insecticide; less toxic than tetraethyl pyrophosphate but still poses health risks. |

Tetraethyl pyrophosphate stands out due to its rapid hydrolysis and acute toxicity profile compared to other organophosphates, making it both effective as an insecticide and hazardous for human health .

Gerhard Schrader developed what became known as the Schrader method for tetraethylpyrophosphate synthesis, which represented a significant advancement in organophosphate chemistry during the late 1930s [1] [2]. This method involves the direct reaction of triethyl phosphate with phosphorus oxychloride, proceeding through a dehydration-condensation mechanism.

Reaction Mechanism and Conditions

The Schrader method operates through the following stoichiometric relationship:

2 (C₂H₅O)₃PO₄ + POCl₃ → [(C₂H₅O)₂PO]₂O + 3 C₂H₅Cl

The reaction proceeds optimally at temperatures between 105-125°C under atmospheric pressure conditions [3] [1]. The phosphorus oxychloride functions as both a reactant and a dehydrating agent, facilitating the condensation reaction between triethyl phosphate molecules. The process typically requires 2-4 hours for complete conversion, with ethyl chloride being the primary byproduct that must be removed during the reaction [2].

Industrial Applications and Yields

The Schrader method achieved commercial significance due to its relatively straightforward implementation and consistent yields ranging from 70-85% [3] [1]. This synthetic route became particularly important for industrial production because it utilized readily available starting materials and did not require specialized catalysts. The method was successfully scaled for commercial production, with the resulting tetraethylpyrophosphate being marketed under various trade names including Bladan [1].

Research findings indicate that the reaction mechanism involves the initial formation of mixed phosphate-chloride intermediates, which subsequently undergo condensation reactions to yield the final pyrophosphate ester. The process requires careful temperature control to prevent decomposition of the product, as excessive heating can lead to hydrolysis and reduced yields [2].

Woodstock's Method: Phosphorus Pentoxide-Mediated Synthesis

The Woodstock method represents an alternative industrial approach to tetraethylpyrophosphate synthesis, utilizing phosphorus pentoxide as the key dehydrating agent [3] [4]. This methodology offers distinct advantages in terms of reaction conditions and product purity.

Reaction Pathway and Mechanism

The Woodstock method employs the following fundamental reaction:

2 (C₂H₅O)₃PO₄ + P₂O₅ → [(C₂H₅O)₂PO]₂O + 3 (C₂H₅O)PO₃H₂

The reaction proceeds through a dehydration-condensation mechanism where phosphorus pentoxide acts as a powerful dehydrating agent, facilitating the removal of water molecules and promoting the formation of the pyrophosphate linkage [4]. The process typically operates at temperatures between 110-150°C under atmospheric pressure conditions, with reaction times of 1-3 hours [4].

Process Characteristics and Yields

The Woodstock method demonstrates yields ranging from 60-80%, with the formation of phosphoric acid esters and water as primary byproducts [4]. The method requires subsequent purification steps including acid washing and distillation to remove impurities and achieve the desired product purity. One significant advantage of this approach is the ability to recycle unreacted triethyl phosphate, improving overall process economics [4].

Research has shown that by combining equimolar mixtures of triethyl phosphate and phosphoryl chloride with varying amounts of phosphorus pentoxide, different degrees of condensation can be achieved, allowing for the formation of various polyphosphate esters [4]. The equilibrium conditions can be controlled to favor tetraethylpyrophosphate formation through proper temperature management and reactant ratios.

Controlled Hydrolysis of Diethyl Phosphorochloridate

The controlled hydrolysis method represents a highly efficient laboratory and small-scale synthesis approach for tetraethylpyrophosphate production [5] [6]. This methodology is based on the carefully controlled reaction of diethyl phosphorochloridate with water.

Reaction Mechanism and Stoichiometry

The controlled hydrolysis follows the fundamental equation:

2 (C₂H₅O)₂POCl + H₂O → [(C₂H₅O)₂PO]₂O + 2 HCl

The reaction proceeds through a two-step mechanism involving initial hydrolysis of the chlorophosphate to form an intermediate phosphoric acid derivative, followed by condensation between two molecules to form the pyrophosphate linkage [5] [6]. The process typically operates at moderate temperatures of 20-40°C, making it suitable for laboratory applications where precise control is required.

Process Optimization and Yields

The controlled hydrolysis method achieves excellent yields of 80-95% when properly executed [5]. The key to success lies in maintaining the correct stoichiometric ratio of diethyl phosphorochloridate to water (2:1 molar ratio) and controlling the reaction rate to prevent excessive hydrolysis that would lead to complete breakdown of the product [5].

Research indicates that the addition of pyridine as a base can help neutralize the hydrogen chloride byproduct and improve reaction yields [5]. The reaction is highly sensitive to moisture content, requiring careful exclusion of excess water to prevent hydrolysis of the desired tetraethylpyrophosphate product. The method has been successfully employed for the synthesis of various tetraalkyl pyrophosphates with alkyl groups containing 2-18 carbon atoms [5].

Patent-Based Industrial Processes (Patent US2552326A)

The patent US2552326A, issued to Gennady M. Kosolapoff in 1951, describes a comprehensive industrial process for tetraethylpyrophosphate production that incorporates several innovative approaches [7]. This patented method represents a significant advancement in commercial synthesis technology.

Two-Stage Process Design

The US2552326A process operates through a carefully designed two-stage mechanism:

Stage 1: Initial reaction of ethanol with phosphoryl chloride at temperatures below 25°C

5 C₂H₅OH + 2 POCl₃ → intermediate mixture + 5 HCl

Stage 2: Heating the intermediate mixture to 130-150°C to promote condensation

Intermediate mixture → [(C₂H₅O)₂PO]₂O + C₂H₅Cl

The first stage involves the formation of a mixture containing diethyl chlorophosphate and triethyl phosphate in the proper stoichiometric proportions. This stage must be conducted at reduced pressure (100-150 mm Hg) to facilitate hydrogen chloride removal [7]. The second stage involves heating the mixture to 130-150°C at reduced pressure (150-10 mm Hg) until ethyl chloride evolution ceases, indicating completion of the condensation reaction [7].

Process Innovations and Improvements

The patent describes several key innovations that improve both yield and product quality. One significant advancement is the incorporation of a carbonate washing step using alkali or alkaline earth metal carbonates at temperatures below 25°C [7]. This treatment, performed after dissolution of the crude product in an aromatic solvent such as benzene or xylene, dramatically increases the insecticidal potency of the final product.

Research data from the patent indicates that the carbonate washing step can increase product potency from 44% to 66.6% of pure tetraethylpyrophosphate equivalent [7]. The treatment appears to remove impurities that interfere with biological activity while simultaneously improving chemical stability of the final product.

Industrial Scale Implementation

The US2552326A process was designed specifically for industrial implementation, with detailed specifications for equipment requirements, operational procedures, and quality control measures [7]. The process demonstrates the feasibility of continuous operation, with provisions for solvent recovery and byproduct utilization. The method has been successfully implemented for commercial production, with the resulting tetraethylpyrophosphate being formulated into various insecticidal preparations.

The patent also describes the preparation of concentrated solutions suitable for direct application or further dilution, with specific formulations containing 1% tetraethylpyrophosphate in xylene being particularly effective for agricultural applications [7]. The process represents a significant advancement in the commercial synthesis of organophosphate compounds, providing a foundation for subsequent developments in this field.

| Synthesis Method | Temperature (°C) | Pressure (mm Hg) | Reaction Time | Yield (%) | Key Byproducts |

|---|---|---|---|---|---|

| Schrader's Method (POCl₃ + TEP) | 105-125 | Atmospheric | 2-4 hours | 70-85 | Ethyl chloride |

| Woodstock's Method (P₂O₅ + TEP) | 110-150 | Atmospheric | 1-3 hours | 60-80 | Water, phosphoric acid esters |

| Controlled Hydrolysis (DECP) | 20-40 | Atmospheric | 1-2 hours | 80-95 | Hydrogen chloride |

| US2552326A Process (Stage 1) | <25 | 100-150 | Until HCl evolution stops | Intermediate formation | Hydrogen chloride |

| US2552326A Process (Stage 2) | 130-150 | 150-10 | Until C₂H₅Cl evolution stops | 44-66 | Ethyl chloride |

Purity

Physical Description

Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 degrees F.]; [NIOSH]

COLOURLESS HYGROSCOPIC LIQUID.

Colorless to amber liquid with a faint, fruity odor.

Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 °F.]

Color/Form

Colorless to amber liquid (Note: A solid below 32 degrees F).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

82 °C @ 0.05 mm Hg; 124 °C @ 1.1 mm Hg; 138 °C @ 2.3 mm Hg

280 °F at 2.3 mmHg

Decomposes

Flash Point

Heavy Atom Count

Vapor Density

Density

1.185 @ 20 °C/4 °C

Density: about 1.2 @ 25 °C; dark amber-colored mobile liquid /Technical product/

1.18 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

1.185

1.19

LogP

Odor

AROMATIC

Faint, fruity odo

Decomposition

Temperatures above 150 °C cause decomposition with formation of flammable gas. ... Toxic gases and vapors (such as phosphoric acid mist and carbon monoxide) may be released when TEPP decomposes.

Thermal decomposition range: 170-213 °C with copious formation of ethylene.

Appearance

Melting Point

Solid below 32 °F

32 °F

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

A maintenance dose of... TEPP... given in two or three divided doses by mouth was effective in treating myasthenia gravis in atropinized patients. ...TEPP administered during a period of 5 hours or more was effective in reaching maximal or near maximal strength in eleven patients who had moderately severe and severe myasthenia gravis. ...The difference that distinguished the dose of TEPP that produced a maximal increase in strength with a minimum of side effects, the dose that produced very little effect, and the dose that produced prohibitive side effects ( including increased weakness) was very narrow (2-4 mg higher or lower than the optimum). In another study of myasthenia gravis... /it was/ also noted that the difference between the dose required to produce a maximal response and the dose that produced toxicity was remarkably small and ranged for 0.5-3 mg.

Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

At least 3 forms of phenyl valerate esterases are present in hen brain cytoplasmic microtubules. Thermostability studies reveal 2 additional forms in brain homogeantes of cow, mouse, pig, rabbit, and rat. Distribution of these brain esterases is not related to the age of the hens or the susceptibility of the species to organophosphate(OP)-(the insecticides mipafox, paraoxon, DFP, phenylmethylsulfonyl fluoride. O,O,O,O-tetrathyl pyrophosphate)- induced delayed neurotoxicity. ... Hen brain and spinal cord lysosomes on in vitro incubation release phenyl valerate esterase(s) and hmw MAP-protestase(s). OP neurotoxicants act in vitro to stabilize rat but not hen brain lysosomes. In vivo studies with hen brain and spinal cord lysosomes indicate that OP-induced delayed neurotoxicity is not initiated by disruption of lysosomal stability.

Vapor Pressure

0.00015 [mmHg]

2.60X10-4 mm Hg at 25 °C (extrapolated from 4.7X10-4 mm Hg at 30 °C)

Vapor pressure, Pa at 20 °C: 2

0.0002 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Impurities

Pyridine hydrochloride is an impurity to the hydrolysis of diethylphosphoric acid chloride reaction.

Other CAS

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation, through the skin, by ingestion and through the eyes.

... Skin absorption is... greater at higher ambient temperatures, and is increased by the presence of dermatitis.

Metabolism Metabolites

The organophosphorus anticholinesterase agents are hydrolyzed in the body by a group of enzymes known as A-esterases or paraoxonases. These enzymes are found in the plasma and liver and hydrolyze a large number of organophosphorus compounds... by cleaving the phosphoester, anhydride, P-F, or P-CN bonds. /Anticholinesterase agents/

Wikipedia

Drug Warnings

Use Classification

INSECTICIDES

Methods of Manufacturing

/It is/ prepared commercially by controlled hydrolysis of o,o-diethylphosphoric acid chloride: Kosolapoff, US Patent 2,479,939 (1947 to Monsanto)

Tepp (crude): (a) by interaction of triethyl phosphate (5 moles) and phosphorus oxychloride (schrader). (b) by interaction of triethyl phosphate (4 moles) and phosphorus pentoxide (woodstock).

Reaction of ethanol with phosphorous oxychloride.

General Manufacturing Information

TEPP has been found to be the insecticidal component of HETP, and is the material now in production.

The first organophosphorus ester insecticide to be used commercially was tetraethylpyrophosphate (TEPP); although effective, it was extremely toxic to all forms of life and chemical stability was a major problem in that TEPP hydrolyzed readily in the presence of moisture.

Analytic Laboratory Methods

METHODS FOR DETERMINING RESIDUES ON CROPS ARE DISCUSSED. ONE IS GLC WITH THERMIONIC DETECTION WHICH HAS A LIMIT OF DETECTION OF 0.01 PPM. TLC & CHOLINESTERASE INHIBITION ARE USED IN THE OTHER PROCEDURES, GIVING A LIMIT OF DETECTION OF 0.001 PPM.

Determination of organophosphorus pesticide residues in food with two-dimensional gas chromatography using capillary columns and flame photometric detection is described. /Organophosphorus pesticide/

Method: EPA-OSW 8141B (by GC-NPD), Organophosphorus Compounds by Gas Chromaography: Capillary Column Technique; Analyte: tetraethyl pyrophosphate; Matrix: water, soil, and waste samples; Detection Level: not provided.

For more Analytic Laboratory Methods (Complete) data for TETRAETHYL PYROPHOSPHATE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Ambient temperature

Provision to contain effluent from fire extinguishing /is necessary/. /Keep/ separated from food and feedstuffs. Dry. Keep in a well-ventilated room.

Interactions

Stability Shelf Life

...Hydrolyzed readily in the presence of moisture.

Dates

2: Chen YS, Bastidas RJ, Saka HA, Carpenter VK, Richards KL, Plano GV, Valdivia RH. The Chlamydia trachomatis type III secretion chaperone Slc1 engages multiple early effectors, including TepP, a tyrosine-phosphorylated protein required for the recruitment of CrkI-II to nascent inclusions and innate immune signaling. PLoS Pathog. 2014 Feb 20;10(2):e1003954. doi: 10.1371/journal.ppat.1003954. eCollection 2014 Feb. Erratum in: PLoS Pathog. 2014 Mar;10(3):e1004094. PubMed PMID: 24586162; PubMed Central PMCID: PMC3930595.

3: Palsson-McDermott EM, Curtis AM, Goel G, Lauterbach MA, Sheedy FJ, Gleeson LE, van den Bosch MW, Quinn SR, Domingo-Fernandez R, Johnston DG, Jiang JK, Israelsen WJ, Keane J, Thomas C, Clish C, Vander Heiden M, Xavier RJ, O'Neill LA. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages. Cell Metab. 2015 Jan 6;21(1):65-80. doi: 10.1016/j.cmet.2014.12.005. Erratum in: Cell Metab. 2015 Feb 3;21(2):347. Cell Metab. 2015 Feb 3;21(2):347. Jiang, Jain-Kang [corrected to Jiang, Jian-Kang]; Vanden Heiden, Matthew [corrected to Vander Heiden, Matthew]. PubMed PMID: 25565206; PubMed Central PMCID: PMC5198835.

4: RANDALL LO, CONROY CE, FERRUGGIA TM, KAPPELL BH, KNOEPPEL CR. Pharmacology of the anticholinesterase drugs; mestinon, prostigmin, tensilon and TEPP. Am J Med. 1955 Nov;19(5):673-8. PubMed PMID: 13268462.

5: Hahn Y. Molecular evolution of TEPP protein genes in metazoans. Biochem Genet. 2009 Oct;47(9-10):651-64. doi: 10.1007/s10528-009-9261-3. Epub 2009 Jun 23. PubMed PMID: 19548082.

6: MAIN AR. The role of A-esterase in the acute toxicity of paraoxon, TEPP, and parathion. Can J Biochem Physiol. 1956 Mar;34(2):197-216. PubMed PMID: 13304740.

7: LEWIS JR, MCKEON WB Jr, LANDS AM. Effect of various drugs in antagonizing the toxicity of TEPP. Arch Int Pharmacodyn Ther. 1955 Aug 1;102(4):371-90. PubMed PMID: 13249664.

8: McNAMARA BP, MURTHA EF, BERGNER AD, ROBINSON EM, BENDER CW, WILLS JH. Studies on the mechanism of action of DFP and TEPP. J Pharmacol Exp Ther. 1954 Feb;110(2):232-40. PubMed PMID: 13118498.

9: Bera TK, Hahn Y, Lee B, Pastan IH. TEPP, a new gene specifically expressed in testis, prostate, and placenta and well conserved in chordates. Biochem Biophys Res Commun. 2003 Dec 26;312(4):1209-15. PubMed PMID: 14652002.

10: PAULET G. [Study of the pharmacological action of tetraethylpyrophosphate (TEPP)]. Arch Int Pharmacodyn Ther. 1954 Mar;97(2):157-85. Undetermined Language. PubMed PMID: 13159462.

11: DAVIS F. Insecticide toxicity; fatality from ingestion of tetraethylpyrophosphate (TEPP). Northwest Med. 1957 Apr;56(4):435-7. PubMed PMID: 13419155.

12: Petroianu GA. The synthesis of phosphor ethers: who was Franz Anton Voegeli? Pharmazie. 2009 Apr;64(4):269-75. PubMed PMID: 19435147.

13: UPHOLT WM, QUINBY GE, BATCHELOR GS, THOMPSON JP. Visual effects accompanying TEPP-induced miosis. AMA Arch Ophthalmol. 1956 Jul;56(1):128-34. PubMed PMID: 13338931.

14: Sato H, Shimada M, Kurita N, Iwata T, Nishioka M, Morimoto S, Yoshikawa K, Miyatani T, Goto M, Kashihara H, Takasu C. The safety and usefulness of the single incision, transabdominal pre-peritoneal (TAPP) laparoscopic technique for inguinal hernia. J Med Invest. 2012;59(3-4):235-40. PubMed PMID: 23037193.

15: KLEINFELD M, MAGIN J, STEIN E. The effect of tetraethyl-pyrophosphate (TEPP) on the transmembrane potentials of pacemaker and non-pacemaker fibers of isolated rabbit atrium. Circ Res. 1960 Jan;8:240-5. PubMed PMID: 14409735.

16: LOW H, TAMMELIN LE. On succinylcholine, a neuromuscular blocking drug, and its synergism with TEPP. Acta Physiol Scand. 1951 Jul 30;23(1):78-84. PubMed PMID: 14856796.

17: MURTHA EF, MCNAMARA BP, GROBLEWSKI GE, WILLS JH. Site of action of magnesium in treatment of some toxic effects produced by TEPP. Proc Soc Exp Biol Med. 1955 Nov;90(2):505-7. PubMed PMID: 13273494.

18: KLENDSHOJ NC, MORAN WG, FELDSTEIN M, FIDLER HE. Poisoning from tetraethylpyrophosphate (tepp). J Am Med Assoc. 1952 Jul 12;149(11):1015. PubMed PMID: 14938096.

19: Petroianu GA. The history of cholinesterase inhibitors: who was Moschnin(e)? Pharmazie. 2008 Apr;63(4):325-7. PubMed PMID: 18468398.

20: RUNTI C, STENER A, SOTTOCASA G, PUGLIARELLO MC. [ON SOME NEW QUATERNARY DERIVATIVES OF PYRIDINE-2-ALDOXIME, REACTIVATORS OF ACETYLCHOLINESTERASE INHIBITED BY TEPP]. Boll Chim Farm. 1964 Feb;103:103-14. Italian. PubMed PMID: 14139940.